LTV-1

PTPN22 inhibitor phosphatase selectivity T-cell signaling

LTV-1 is the only LYP inhibitor with a fully characterized selectivity window—59-fold over CD45 and 46-fold over SHP1—critical for unambiguous attribution of T-cell phenotypes. Unlike alternative PTPN22 inhibitors, LTV-1 demonstrates validated functional efficacy: enhancing physiological LYP substrate phosphorylation, calcium mobilization, and CD25 expression in primary human T cells. It also inhibits the disease-linked LYP-R620W mutant. For TCR signaling studies where off-target phosphatase inhibition confounds results, LTV-1 is the definitive chemical probe.

Molecular Formula C26H20N2O5S
Molecular Weight 472.5 g/mol
CAS No. 347379-29-7
Cat. No. B2905867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLTV-1
CAS347379-29-7
Molecular FormulaC26H20N2O5S
Molecular Weight472.5 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1N2C(=O)C(=CC3=CC=C(C=C3)OCC4=CC(=CC=C4)C(=O)O)C(=O)NC2=S
InChIInChI=1S/C26H20N2O5S/c1-16-5-2-3-8-22(16)28-24(30)21(23(29)27-26(28)34)14-17-9-11-20(12-10-17)33-15-18-6-4-7-19(13-18)25(31)32/h2-14H,15H2,1H3,(H,31,32)(H,27,29,34)/b21-14+
InChIKeyDSYDHTCEVHUCPE-KGENOOAVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





LTV-1 (CAS 347379-29-7) Procurement Guide for Lymphoid Tyrosine Phosphatase (LYP/PTPN22) Inhibition


LTV-1 (CAS 347379-29-7) is a potent, cell-permeable, and reversible small-molecule inhibitor of lymphoid tyrosine phosphatase (LYP), which is encoded by the PTPN22 gene [1]. The compound, chemically described as a thiobarbituryl-benzoate derivative with the molecular formula C26H20N2O5S and a molecular weight of 472.51 g/mol, is primarily utilized as a research tool to modulate T-cell receptor (TCR) signaling pathways . Unlike broad-spectrum phosphatase inhibitors, LTV-1 is characterized by its defined selectivity profile against a panel of related protein tyrosine phosphatases (PTPs), making it a specific chemical probe for dissecting LYP-dependent immune functions [1].

Why LTV-1 Cannot Be Substituted with Other PTPN22 or Pan-Phosphatase Inhibitors


Generic substitution of LTV-1 with alternative PTPN22 inhibitors or broad-spectrum phosphatase antagonists is not scientifically valid due to substantial variations in target engagement, isoform selectivity, and functional outcomes in T-cell models. While other compounds such as LYP-IN-1 (Ki = 110 nM, IC50 = 0.259 μM) or PTPN22-IN-2 (IC50 = 250 nM) may exhibit numerically lower in vitro IC50 values against the isolated LYP catalytic domain , these potency metrics do not translate to equivalent cellular efficacy or selectivity. For instance, LTV-1 demonstrates a distinct competitive-to-mixed inhibition mode (Ki = 384 nM) and a quantitatively defined selectivity profile over TCPTP (3-fold), PTP1B (3-fold), SHP1 (46-fold), CD45 (59-fold), and PTP-PEST (>200-fold) that is essential for minimizing off-target effects in T-cell signaling assays . The assumption that any LYP inhibitor will produce the same experimental outcome is further refuted by LTV-1's unique ability to enhance phosphorylation of direct physiological LYP substrates, augment calcium mobilization, and increase CD25 expression in primary human T cells—functional endpoints that have not been equivalently demonstrated across other inhibitors .

Quantitative Differentiation of LTV-1 Against Comparator Compounds


Selectivity Profile of LTV-1 Versus TCPTP and PTP1B

LTV-1 demonstrates a quantifiable selectivity window over the closely related phosphatases TCPTP and PTP1B. In standardized enzymatic assays, LTV-1 inhibited LYP with an IC50 of 508 nM, while requiring 1.52 µM to inhibit TCPTP and 1.59 µM to inhibit PTP1B, representing a 3-fold selectivity margin over both enzymes . This is a critical differentiation factor, as TCPTP and PTP1B are involved in distinct signaling pathways (e.g., insulin receptor signaling, JAK/STAT pathways), and off-target inhibition at these doses could confound experimental interpretation.

PTPN22 inhibitor phosphatase selectivity T-cell signaling

LTV-1 Selectivity Over SHP1 and CD45 in T-Cell Context

LTV-1 exhibits substantial selectivity over SHP1 (46-fold) and CD45 (59-fold), two phosphatases with well-established roles in proximal T-cell receptor signaling and immune cell function . The IC50 values for SHP1 and CD45 are 23.2 µM and 30.1 µM, respectively, compared to 508 nM for LYP . In contrast, the comparator LYP-IN-1, while more potent on LYP (IC50 = 0.259 µM), shows only a ~19-fold selectivity over SHP1 (IC50 = 5 µM) and ~10-fold over SHP2 (IC50 = 2.5 µM) .

immunoreceptor signaling phosphatase inhibitor autoimmunity research

LTV-1 Enhances CD25 Expression in Primary Human CD4+ T Cells

In a functional cellular assay using purified human CD4+ T cells, LTV-1 treatment significantly enhanced the expression of the early activation marker CD25. Cells from donors with the disease-associated PTPN22 R620W genotype, when pre-treated with increasing doses of LTV-1 and subsequently activated via CD3/CD28 co-stimulation, exhibited a dose-dependent increase in the percentage of CD25+ cells, reaching statistical significance at 5 µM compared to DMSO control [1]. This cellular functional endpoint directly validates that LTV-1's enzymatic inhibition translates to a measurable and biologically relevant enhancement of T-cell activation.

T-cell activation CD25 expression autoimmune disease model

LTV-1 Inhibits Disease-Associated LYP-R620W Mutant with Comparable Potency

The PTPN22 R620W polymorphism is a major genetic risk factor for multiple autoimmune diseases, including type 1 diabetes, rheumatoid arthritis, and systemic lupus erythematosus. LTV-1 has been specifically demonstrated to inhibit the mutant, disease-associated LYP-Trp620 (LYP-R620W) protein in human T cells . In NFAT-AP1 reporter assays, cells expressing increasing amounts of LYP*R620 (the disease-associated variant) and treated with 5 µM LTV-1 showed significant functional reversal of the inhibitory effect of the mutant phosphatase, restoring TCR signaling to levels comparable to baseline [1].

PTPN22 R620W autoimmune disease pharmacogenomics

LTV-1 Demonstrates No Cytotoxicity at Pharmacological Doses in Primary Human Cells

LTV-1 exhibits a favorable in vitro safety profile, with no notable effect on cell viability across a concentration range of 1.25–40 µM in metabolic rate assays [1]. Specifically, LTV-1 is non-cytotoxic in HeLa cells, Jurkat TAg T cells, and peripheral blood mononuclear cells (PBMCs), even at the highest tested concentration of 40 µM . This is particularly relevant when comparing to other phosphatase inhibitors that may exhibit cellular toxicity at concentrations required for effective target engagement, potentially confounding functional readouts.

cytotoxicity PBMC T-cell viability

Recommended Experimental and Procurement Scenarios for LTV-1


Investigating PTPN22 R620W-Dependent Autoimmune Disease Mechanisms

Given LTV-1's demonstrated ability to inhibit the disease-associated LYP-R620W mutant and restore TCR signaling in human T cells expressing this variant [1], this compound is optimally suited for mechanistic studies of autoimmune diseases with established PTPN22 R620W genetic linkage, including rheumatoid arthritis, type 1 diabetes, and systemic lupus erythematosus. Researchers can use LTV-1 at 5 µM in primary human CD4+ T cells to assess genotype-specific differences in activation thresholds, cytokine production, and downstream signaling events.

Dissecting LYP-Specific Signaling in T-Cell Activation Assays

LTV-1's well-defined selectivity profile over TCPTP (3-fold), PTP1B (3-fold), SHP1 (46-fold), and CD45 (59-fold) makes it the preferred chemical probe for experiments requiring specific attribution of phenotypes to LYP. This is particularly critical when studying proximal TCR signaling events, where off-target inhibition of CD45 or SHP1 could produce confounding results. Procurement should be prioritized for laboratories conducting phospho-flow cytometry, calcium flux assays, or IL-2 promoter reporter assays in Jurkat or primary T cells.

Functional Validation of LYP as a Therapeutic Target in Autoimmunity Models

LTV-1 enhances phosphorylation of direct physiological LYP substrates, augments calcium mobilization, and increases expression of the early activation marker CD25 in T cells . These functional endpoints provide a robust experimental framework for validating LYP as a therapeutic target in preclinical autoimmunity models. For in vivo studies, LTV-1's non-cytotoxic profile up to 40 µM in PBMCs supports its use in ex vivo T-cell restimulation assays following compound administration in animal models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for LTV-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.